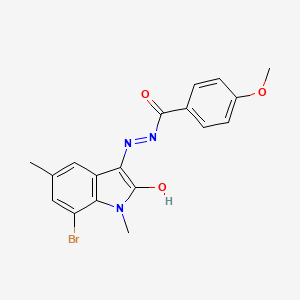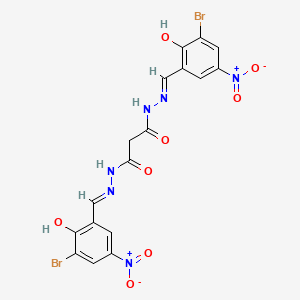![molecular formula C19H24N2O3 B6074699 3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound is also known as MEP, and it is a piperidine derivative that has a unique chemical structure.
作用机制
The mechanism of action of MEP is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have various effects on the body. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
MEP has been shown to have various biochemical and physiological effects. In animal studies, MEP has been shown to increase locomotor activity, which is an indication of its stimulant properties. MEP has also been shown to increase dopamine levels in the brain, which can have various effects on the body. Dopamine is involved in the regulation of mood, motivation, and movement, and changes in dopamine levels can lead to various physiological and psychological effects.
实验室实验的优点和局限性
MEP has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a unique chemical structure that makes it an interesting subject for research. However, there are also some limitations to using MEP in lab experiments. One of the main limitations is that the mechanism of action of MEP is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
未来方向
There are several future directions for research on MEP. One of the main areas of research is in the development of new treatments for neurological disorders, such as Parkinson's disease and ADHD. MEP has shown promise as a potential treatment for these disorders, and further research is needed to fully understand its effects. Another area of research is in the development of new drugs that are based on the chemical structure of MEP. The unique chemical structure of MEP makes it an interesting subject for drug development, and there is potential for the development of new drugs that have improved efficacy and fewer side effects than current treatments. Finally, there is also potential for research on the use of MEP in other fields, such as agriculture and environmental science.
合成方法
The synthesis of MEP involves a series of chemical reactions that are carried out in a laboratory. The starting materials for the synthesis of MEP are 4-methoxyphenylacetic acid and 5-methyl-3-isoxazolecarboxylic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chlorides. The acid chlorides are then reacted with piperidine to form MEP. The final product is purified using column chromatography.
科学研究应用
MEP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the field of neuroscience. MEP has been shown to have an affinity for the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This has led to research on the potential use of MEP as a treatment for various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-12-18(20-24-14)19(22)21-11-3-4-16(13-21)6-5-15-7-9-17(23-2)10-8-15/h7-10,12,16H,3-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDBHWIZPNUYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)
![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)



![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![5-{1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B6074701.png)